(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Overview
Description
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in fields such as medicinal chemistry, drug discovery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 4-hydroxypiperidine under specific conditions. The process may include steps such as nucleophilic substitution and subsequent cyclization to form the desired product. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting neurological disorders and cancer.
Drug Discovery: The compound is used in high-throughput screening assays to identify new therapeutic agents.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone include:
- (2,6-Dichloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (2-Chloropyridin-3-yl)(4-methoxypiperidin-1-yl)methanone
- (2-Chloropyridin-3-yl)(4-aminopiperidin-1-yl)methanone
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the development of novel therapeutic agents .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5,8,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFVBMSGHKLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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